molecular formula C22H18F2N4O3 B11198432 7-(2,4-Difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,4-Difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198432
M. Wt: 424.4 g/mol
InChI Key: ZHXIFYRCXUPVBR-UHFFFAOYSA-N
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Description

7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the difluorophenyl and dimethylphenyl groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazolopyrimidine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing carboxylic acids to alcohols.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogens or other substituents can be replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazolopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets, such as kinases or G-protein coupled receptors.

Medicine

Medicinally, compounds like this one are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities, making them candidates for drug development.

Industry

In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets might include kinases, which play a crucial role in cell signaling pathways, or other enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 7-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-METHYL ESTER

Uniqueness

The uniqueness of 7-(2,4-DIFLUOROPHENYL)-3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of difluorophenyl and dimethylphenyl groups may enhance its binding affinity to certain biological targets or improve its stability and solubility.

Properties

Molecular Formula

C22H18F2N4O3

Molecular Weight

424.4 g/mol

IUPAC Name

7-(2,4-difluorophenyl)-3-[(3,5-dimethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H18F2N4O3/c1-11-5-12(2)7-14(6-11)26-21(29)16-10-25-28-19(9-18(22(30)31)27-20(16)28)15-4-3-13(23)8-17(15)24/h3-10,19,27H,1-2H3,(H,26,29)(H,30,31)

InChI Key

ZHXIFYRCXUPVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=C(C=C4)F)F)C(=O)O)C

Origin of Product

United States

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